[2,4'-Bipyridine]-4-carboxylic acid
Overview
Description
[2,4’-Bipyridine]-4-carboxylic acid is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of a carboxylic acid group at the 4-position of one of the pyridine rings adds to its versatility and reactivity.
Mechanism of Action
Target of Action
The primary target of [2,4’-Bipyridine]-4-carboxylic acid is the amyloid-beta (Aβ) protein, which is implicated in Alzheimer’s disease . The compound has been shown to interact with Aβ, inhibiting its aggregation and exerting a neuroprotective effect .
Mode of Action
[2,4’-Bipyridine]-4-carboxylic acid interacts with its target, the Aβ protein, by binding to it. This binding inhibits the self-induced aggregation of Aβ, a process that is believed to contribute to the progression of Alzheimer’s disease . The compound also selectively chelates with Cu^2+, inhibiting Cu^2±induced Aβ aggregation .
Biochemical Pathways
It is known that the compound’s interaction with aβ and cu^2+ can influence the pathophysiology of alzheimer’s disease
Result of Action
The action of [2,4’-Bipyridine]-4-carboxylic acid results in the inhibition of Aβ aggregation, which is a key factor in the development of Alzheimer’s disease . This inhibition can protect neuronal cells from damage induced by Aβ and Cu^2+ . In high doses, the compound has been shown to significantly reverse Aβ-induced memory impairment in mice .
Action Environment
The efficacy and stability of [2,4’-Bipyridine]-4-carboxylic acid can be influenced by various environmental factors. For instance, the presence of metal ions such as Cu^2+ can affect the compound’s ability to inhibit Aβ aggregation . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4’-Bipyridine]-4-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr₂), triphenylphosphine (PPh₃), tetraethylammonium iodide (Et₄NI), and zinc powder . Another approach involves the decarboxylation of picolinic acid followed by C-H activation of pyridine .
Industrial Production Methods
Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are favored for their efficiency and scalability, allowing for the production of large quantities of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
[2,4’-Bipyridine]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Bipyridine N-oxides.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated bipyridines, aminated bipyridines.
Scientific Research Applications
[2,4’-Bipyridine]-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Another bipyridine derivative, often used in the synthesis of viologens and other electroactive materials.
2,2’6’,2’'-Terpyridine: A tridentate ligand with three pyridine rings, used in the design of supramolecular structures and coordination polymers.
Uniqueness
[2,4’-Bipyridine]-4-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its reactivity and ability to form hydrogen bonds. This functional group also allows for further derivatization, making it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
2-pyridin-4-ylpyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-7H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCBORXPZNDETL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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